"N,N-Dimethylindoline-5-Sulfonamide chemical properties"
"N,N-Dimethylindoline-5-Sulfonamide chemical properties"
An In-Depth Technical Guide to the Chemical Properties of N,N-Dimethylindoline-5-Sulfonamide
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of N,N-Dimethylindoline-5-sulfonamide, a heterocyclic building block of significant interest in medicinal chemistry and materials science. The document delineates its core physicochemical properties, provides a detailed, field-proven synthesis protocol, and explores its spectroscopic signature, chemical reactivity, and applications. The content is structured to deliver both foundational knowledge and practical insights for researchers, chemists, and drug development professionals engaged in leveraging this versatile molecular scaffold.
Introduction and Strategic Importance
N,N-Dimethylindoline-5-sulfonamide is a bicyclic organic compound featuring a fused benzene and pyrrole ring system (indoline) functionalized with a sulfonamide group at the 5-position.[1] The sulfonamide nitrogen is further substituted with two methyl groups, which enhances its lipophilicity and influences its biological interactions.[1]
The strategic importance of this molecule stems from the proven bioactivity of its core components:
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The Indoline Scaffold: A privileged structure in medicinal chemistry, forming the basis of numerous pharmaceuticals. Its non-planar, saturated heterocyclic portion allows for specific three-dimensional interactions with biological targets.
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The Sulfonamide Moiety: A critical pharmacophore responsible for the therapeutic effects of a wide range of drugs, including antibacterial agents and carbonic anhydrase inhibitors.[2][3]
The combination of these two motifs makes N,N-Dimethylindoline-5-sulfonamide a valuable intermediate for synthesizing novel therapeutic agents, particularly in oncology, where inhibitors of tumor-associated carbonic anhydrase isoforms (CA IX and XII) are actively pursued.[2][3] It also serves as a precursor in the development of specialized dyes and other functional organic materials.[1]
Core Chemical and Physical Properties
A precise understanding of the molecule's fundamental properties is critical for its effective application in experimental design. The key identifiers and physicochemical data are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | N,N-Dimethylindoline-5-sulfonamide | [4] |
| Synonyms | 2,3-dihydro-N,N-dimethyl-1H-indole-5-sulfonamide; 5-(N,N-Dimethylsulphamoyl)indoline | [1][4][5] |
| CAS Number | 99169-99-0 | [4][5] |
| Molecular Formula | C₁₀H₁₄N₂O₂S | [1][4] |
| Molecular Weight | 226.30 g/mol | [1] |
| Appearance | Powder | [1] |
| Predicted XlogP | 1.4 | [6] |
| Monoisotopic Mass | 226.0776 Da | [6] |
Synthesis and Purification: A Validated Workflow
The synthesis of N,N-Dimethylindoline-5-sulfonamide is a multi-step process starting from commercially available indoline. The workflow is designed to logically build the target molecule by first protecting the reactive indoline nitrogen, then introducing the sulfonamide group, and finally performing the requisite N,N-dimethylation.
Detailed Experimental Protocol
This protocol synthesizes established procedures for analogous compounds into a coherent and reliable workflow.[2][3][7]
Step 1: Synthesis of 1-Acetylindoline (Protection)
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Causality: The secondary amine of the indoline ring is nucleophilic and would react with chlorosulfonic acid in the next step. Acetylation protects this amine, directing sulfonation to the electron-rich aromatic ring.
-
To a stirred solution of indoline (1.0 eq) in an appropriate solvent (e.g., dichloromethane) at 0 °C, add acetic anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-acetylindoline, which can often be used without further purification.
Step 2: Synthesis of 1-Acetylindoline-5-sulfonyl chloride
-
Causality: Chlorosulfonic acid is a powerful electrophile that introduces the -SO₂Cl group onto the aromatic ring, primarily at the para-position (position 5) due to the activating, ortho-para directing nature of the acetyl-amino group.
-
Cool chlorosulfonic acid (5.0 eq) to 0 °C in a flask equipped with a dropping funnel and a gas trap.
-
Add 1-acetylindoline (1.0 eq) portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the mixture at room temperature for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice. The product will precipitate.
-
Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry to obtain 1-acetylindoline-5-sulfonyl chloride.[3][7]
Step 3: Synthesis of 1-Acetylindoline-5-sulfonamide
-
Causality: The highly reactive sulfonyl chloride is readily converted to the corresponding sulfonamide by nucleophilic attack from ammonia.
-
Add the crude 1-acetylindoline-5-sulfonyl chloride (1.0 eq) to a solution of aqueous ammonium hydroxide (excess) in tetrahydrofuran (THF) at room temperature.[3]
-
Stir the mixture for 1 hour.
-
Concentrate the solution in vacuo to remove THF.
-
Adjust the pH of the remaining aqueous solution to ~7 with 1N HCl, causing the product to precipitate.
-
Filter the solid, wash with water, and dry to yield 1-acetylindoline-5-sulfonamide.[3]
Step 4: Synthesis of Indoline-5-sulfonamide (Deprotection)
-
Causality: Acid-catalyzed hydrolysis removes the N-acetyl protecting group, regenerating the secondary amine of the indoline ring.
-
Suspend 1-acetylindoline-5-sulfonamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.
-
Reflux the mixture for 4-6 hours.
-
Cool the solution and neutralize with a base (e.g., NaOH solution) to precipitate the product.
-
Filter, wash with water, and dry to obtain indoline-5-sulfonamide.[2]
Step 5: Synthesis of N,N-Dimethylindoline-5-sulfonamide
-
Causality: The primary sulfonamide is selectively N,N-dimethylated. While traditional reagents like dimethyl sulfate are effective, N,N-dimethylformamide dimethylacetal (DMF-DMA) offers a safer alternative that generates its own base and volatile byproducts.[8]
-
Suspend indoline-5-sulfonamide (1.0 eq) in a suitable solvent like DMF.
-
Add N,N-dimethylformamide dimethylacetal (DMF-DMA) (2.5 eq).
-
Heat the reaction mixture (e.g., to 110 °C) and monitor by TLC. The reaction may take several hours.
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
The crude product is then purified.
Purification: The final product is typically purified by silica gel column chromatography, using a gradient of ethyl acetate in hexane as the eluent. The resulting pure fractions are combined and concentrated to yield N,N-Dimethylindoline-5-sulfonamide as a solid.
Spectroscopic and Analytical Profile
Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. The expected data provides a reference fingerprint for the molecule.
| Technique | Expected Observations |
| ¹H NMR | Aromatic Protons: Signals in the range of δ 7.0-7.8 ppm. The proton ortho to the sulfonamide group will appear as a singlet or narrow doublet, while the other two protons will show doublet and doublet-of-doublets splitting patterns. Indoline CH₂: Two triplets in the range of δ 3.0-4.2 ppm, corresponding to the -CH₂-CH₂-N- protons. N-Methyl Protons: A sharp singlet at approximately δ 2.7-2.9 ppm, integrating to 6H.[9][10] Indoline NH: A broad singlet (if not fully substituted), which may be exchangeable with D₂O. |
| ¹³C NMR | Aromatic Carbons: Signals in the range of δ 110-155 ppm. Indoline Carbons: Aliphatic signals around δ 28-55 ppm. N-Methyl Carbons: A signal around δ 38 ppm. |
| IR Spectroscopy | S=O Stretching: Two strong characteristic absorption bands for the sulfonamide group: an asymmetric stretch at ~1340-1320 cm⁻¹ and a symmetric stretch at ~1160-1140 cm⁻¹.[11][12] S-N Stretching: A band in the range of 930-900 cm⁻¹.[11] C-H Stretching: Aromatic (~3100-3000 cm⁻¹) and aliphatic (~3000-2850 cm⁻¹) bands. N-H Stretching: A band around 3350 cm⁻¹ for the indoline nitrogen may be present. |
| Mass Spectrometry (ESI-MS) | [M+H]⁺: The calculated m/z for C₁₀H₁₅N₂O₂S⁺ is 227.08. The observed mass should be within a narrow tolerance of this value.[6] |
Chemical Reactivity and Stability
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Reactivity: The primary site of further reactivity is the indoline nitrogen (N-1). It can undergo a variety of transformations common to secondary amines, such as acylation, alkylation, or arylation, to generate a library of derivatives.[2] This versatility is a key reason for its utility as a synthetic intermediate. The sulfonamide group is generally robust and unreactive under standard synthetic conditions.
-
Stability: The compound is stable under normal laboratory conditions. However, its stability can be influenced by environmental factors such as extreme pH and high temperatures.[1] It should be stored in a cool, dry place away from strong oxidizing agents.
Applications in Research and Drug Development
The N,N-Dimethylindoline-5-sulfonamide scaffold is a valuable starting point for the development of targeted therapeutics and functional materials.
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Carbonic Anhydrase Inhibition: The unsubstituted parent core, indoline-5-sulfonamide, has been extensively studied for the inhibition of cancer-related carbonic anhydrases IX and XII.[2][3] These enzymes are overexpressed in hypoxic tumors and contribute to an acidic tumor microenvironment, promoting cancer progression and drug resistance.[2] N,N-Dimethylindoline-5-sulfonamide serves as an important control compound or an intermediate for creating more complex derivatives targeting these enzymes.
-
Medicinal Chemistry Scaffold: The ability to functionalize the N-1 position allows for the systematic exploration of structure-activity relationships (SAR). By introducing various acyl or alkyl groups, researchers can modulate the compound's potency, selectivity, and pharmacokinetic properties.[2]
-
Dye Synthesis: The electronic properties of the indoline ring system make it a suitable precursor for the synthesis of various dyes.[1]
Safety and Handling
As with any laboratory chemical, N,N-Dimethylindoline-5-sulfonamide should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated environment.
Conclusion
N,N-Dimethylindoline-5-sulfonamide is a well-defined chemical entity with a robust set of properties that make it a highly valuable tool for chemical and pharmaceutical research. Its straightforward, multi-step synthesis and the dual functionality of the indoline and sulfonamide groups provide a versatile platform for creating diverse molecular libraries. Its established link to carbonic anhydrase inhibition underscores its potential in the development of novel anticancer agents. This guide provides the foundational and practical knowledge necessary for researchers to confidently incorporate this compound into their discovery and development workflows.
References
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- ChemicalBook. N,N-Dimethyl methanesulfonamide(918-05-8) 1H NMR spectrum.
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